(p-SCN-Bn)-DOTA is a synthetic, macrocyclic bifunctional chelating agent (BFCA) []. It plays a crucial role in scientific research by acting as a bridge between biomolecules, like antibodies, and radiometals [, , ]. This bridging function is essential for developing targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications [, , , ].
The synthesis of (p-SCN-Bn)-DOTA involves multiple steps. A common approach involves reacting 1,4,7,10-tetraazacyclododecane (cyclen) with 4-nitrobenzyl bromide, followed by reduction of the nitro group to an amine []. The resulting amine is then reacted with thiophosgene to introduce the isothiocyanate group, and finally, the tetraacetic acid groups are added [].
(p-SCN-Bn)-DOTA reacts with primary amine groups present in biomolecules, such as lysine residues in antibodies, via a thiourea bond formation []. This conjugation reaction occurs under mild conditions and is highly specific, allowing for the stable attachment of the chelator to the biomolecule [, ]. The DOTA moiety in (p-SCN-Bn)-DOTA then readily chelates various radiometal ions, forming a stable radiometal complex [, ].
The mechanism of action of (p-SCN-Bn)-DOTA lies in its bifunctionality []. It efficiently chelates a radiometal, forming a stable complex, and simultaneously binds to a biomolecule, such as an antibody, targeting specific cells or tissues [, ]. This targeted approach allows for the delivery of therapeutic radiation doses directly to the site of interest, minimizing off-target effects [, ].
(p-SCN-Bn)-DOTA is a white powder, soluble in water and polar organic solvents []. Its macrocyclic structure and acetate arms contribute to its high affinity for various metal ions []. The isothiocyanate group is highly reactive towards primary amines, facilitating efficient conjugation with biomolecules [].
Radioimmunotherapy: (p-SCN-Bn)-DOTA conjugated antibodies radiolabeled with therapeutic radiometals like Yttrium-90 and Lutetium-177 are used for targeted therapy of various cancers, including Non-Hodgkin Lymphoma and breast cancer [, , , ].
Positron Emission Tomography (PET) Imaging: Antibodies conjugated with (p-SCN-Bn)-DOTA and radiolabeled with Copper-64 are used as PET imaging probes to visualize and quantify target expression in vivo [, , ].
Other Applications: (p-SCN-Bn)-DOTA is also employed in various other research areas, including labeling nanoparticles for tracking their biodistribution [], development of radioimmunoassays [], and in vitro studies of metal-protein interactions [].
Development of novel radioimmunoconjugates: Continued research focuses on developing new radioimmunoconjugates utilizing (p-SCN-Bn)-DOTA with alternative targeting vectors for broader therapeutic and diagnostic applications [, ].
Improving radiolabeling efficiency and specific activity: Research is ongoing to further optimize radiolabeling procedures, enhance radiochemical yields, and achieve higher specific activity for improved therapeutic and imaging outcomes [, ].
Exploring alternative chelators: Investigations are underway to explore alternative macrocyclic chelators with improved stability and pharmacokinetic properties compared to (p-SCN-Bn)-DOTA [, ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: